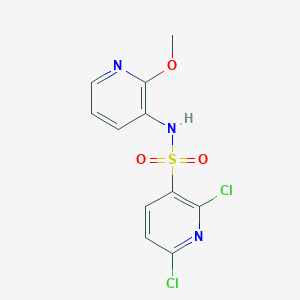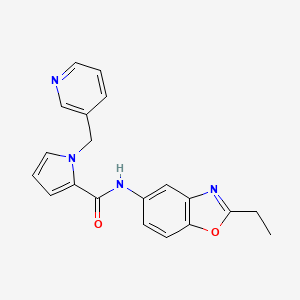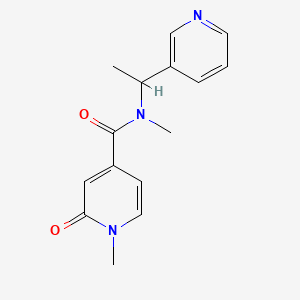![molecular formula C17H18N2O B7572919 [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone, also known as MPMP, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinyl-pyridinyl-methanones and has been found to have interesting properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves binding to the nicotinic acetylcholine receptor. This receptor is involved in the transmission of nerve impulses and is found in the brain and other parts of the body. By binding to this receptor, [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone can modulate the activity of the receptor and affect the transmission of nerve impulses.
Biochemical and Physiological Effects:
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been found to have a variety of biochemical and physiological effects. It has been shown to enhance the release of dopamine in the brain, which is involved in reward and motivation. [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has also been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to have interesting properties that make it a promising candidate for further research. However, there are also limitations to the use of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone in lab experiments. Its effects may vary depending on the experimental conditions, and further studies are needed to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has also been studied for its potential use in the treatment of addiction and withdrawal. Further studies are needed to fully understand the mechanism of action of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone and its potential therapeutic applications.
In conclusion, [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone is a synthetic compound that has been studied for its potential use in scientific research. It has been found to have interesting properties that make it a promising candidate for further research. [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been shown to bind to the nicotinic acetylcholine receptor and affect the transmission of nerve impulses. It has also been found to have a variety of biochemical and physiological effects, including enhancing the release of dopamine in the brain and having anxiolytic and antidepressant effects. While there are limitations to the use of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone in lab experiments, there are several future directions for research on this compound, particularly in the areas of neurological disorders and addiction.
Méthodes De Synthèse
The synthesis of [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone involves several steps, starting from commercially available starting materials. The first step involves the conversion of 2-bromo-1-(2-methylphenyl)ethanone to 2-(2-methylphenyl)acetic acid by hydrolysis. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with pyridine to give the final product, [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone.
Applications De Recherche Scientifique
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have interesting properties that make it a promising candidate for further research. [3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone has been shown to bind to the nicotinic acetylcholine receptor, which is involved in a variety of physiological processes, including learning and memory.
Propriétés
IUPAC Name |
[3-(2-methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-4-2-3-5-16(13)15-8-11-19(12-15)17(20)14-6-9-18-10-7-14/h2-7,9-10,15H,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJAIGCBIPHQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(C2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)


![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)

![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)
![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)

![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)